tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Overview
Description
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with this compound, where nucleophiles replace specific functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGBEYMMHSBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2C1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171091 | |
Record name | 1,1-Dimethylethyl N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-12-7 | |
Record name | 1,1-Dimethylethyl N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871727-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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